While a specific synthesis protocol for N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea was not identified, analogous N-phenyl-N'-(pyridinyl)urea derivatives can be synthesized via the oxidation of corresponding urea precursors. [ [] ] A potential pathway for synthesizing N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea could involve reacting 5-chloro-2-aminopyridine with 4-isopropylphenyl isocyanate.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4